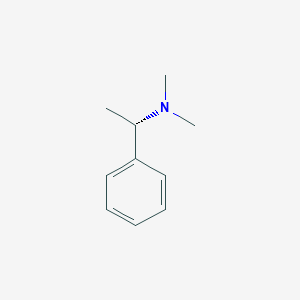

(S)-(-)-N,N-Dimethyl-1-phenethylamine

描述

(S)-(-)-N,N-Dimethyl-1-phenethylamine (dmpa) is a chiral amine characterized by a phenethyl backbone substituted with a dimethylamino group at the α-carbon. Its molecular structure confers unique stereochemical and electronic properties, making it a valuable precursor in organometallic chemistry and pharmacology. Notably, dmpa reacts with ligands such as [1,2-ethanebis(diphenylphosphine)] (dppe) to form cyclopalladated complexes, which exhibit enhanced stability and reduced toxicity compared to earlier palladium-based compounds like cisplatin . These complexes demonstrate potent antitumor activity in vitro and in vivo, particularly against melanoma and chronic myeloid leukemia (CML) cells, by targeting mitochondrial thiols and inducing caspase-dependent apoptosis .

属性

IUPAC Name |

(1S)-N,N-dimethyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVURNMLGDQYNAF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401284607 | |

| Record name | (αS)-N,N,α-Trimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17279-31-1 | |

| Record name | (αS)-N,N,α-Trimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17279-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-N,N,α-Trimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N,N,α-trimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(S)-(-)-N,N-Dimethyl-1-phenethylamine, also known as N,N-Dimethylphenethylamine (DMPEA), is a compound belonging to the class of phenethylamines. This article explores its biological activity, pharmacodynamics, and potential therapeutic applications, drawing on a range of scientific literature.

Chemical Structure and Properties

This compound is characterized by its phenethylamine backbone with two methyl groups attached to the nitrogen atom. This structural modification influences its biological activity compared to other phenethylamines, such as phenethylamine itself.

The biological activity of DMPEA primarily revolves around its interaction with neurotransmitter systems. It is known to act as a monoaminergic activity enhancer (MAE), which facilitates the release of neurotransmitters such as serotonin, norepinephrine, and dopamine. This action is mediated through the trace amine-associated receptor 1 (TAAR1) .

Neurotransmitter Release Profile

Research indicates that DMPEA enhances the release of catecholamines at lower concentrations than those required for inducing their release directly. This property positions it as a potential candidate for modulating mood and cognitive function .

| Compound | NE Release | DA Release | 5-HT Release |

|---|---|---|---|

| DMPEA | Moderate | High | Low |

| Phenethylamine | 10.9 | 39.5 | >10,000 |

| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |

Note: NE = Norepinephrine, DA = Dopamine, 5-HT = Serotonin .

Pharmacokinetics

DMPEA exhibits rapid metabolism primarily via monoamine oxidase (MAO), particularly MAO-B, leading to a short half-life in systemic circulation—approximately 5 to 10 minutes when administered orally . This rapid breakdown can limit its efficacy unless combined with MAO inhibitors, which can prolong its effects.

Potential in Psychiatry

Given its properties as a MAE, DMPEA has been explored for potential use in treating mood disorders. Its ability to elevate levels of key neurotransmitters suggests it could be beneficial in managing conditions like depression and anxiety when used in conjunction with MAO inhibitors .

Case Studies and Research Findings

- Combination Therapy : In studies involving patients with treatment-resistant depression, the combination of DMPEA with selegiline (an MAO-B inhibitor) demonstrated enhanced antidepressant effects compared to either agent alone .

- Neuropharmacological Effects : Animal studies have shown that DMPEA can induce behavioral changes associated with increased dopaminergic activity, such as enhanced locomotion and exploratory behavior .

- Safety Profile : Clinical observations indicate that while DMPEA can cause stimulant-like effects, it generally has a favorable safety profile when used appropriately in controlled doses .

科学研究应用

(S)-(-)-N,N-Dimethyl-1-phenethylamine has been studied for its potential therapeutic applications, particularly in oncology and neuropharmacology.

Case Study: Antiproliferative Activity

Research has demonstrated that cyclopalladated compounds derived from this compound exhibit notable antiproliferative activity against human glioblastoma and melanoma cell lines. The study evaluated the cytotoxic effects of these compounds, revealing IC50 values between 1–6 mM, which were comparable or superior to cisplatin in certain cases. This suggests a promising avenue for the development of new cancer treatments using palladium complexes .

Biochemical Applications

This compound is utilized in various biochemical assays and cell culture methodologies.

Cell Culture and Analysis

This compound is employed in cell culture systems to study cellular responses to different stimuli. Its role as a chiral building block allows researchers to synthesize other biologically active compounds, facilitating investigations into receptor interactions and signaling pathways .

Material Science

The compound's unique chemical structure makes it suitable for applications in the synthesis of novel materials.

Synthesis of Functional Polymers

Research indicates that this compound can be used as a precursor for synthesizing functional polymers with specific properties tailored for drug delivery systems. These polymers can enhance the solubility and bioavailability of therapeutic agents .

Analytical Chemistry

The compound is also valuable in analytical chemistry, particularly in chromatography.

Chromatographic Applications

Due to its chiral nature, this compound is used as a chiral stationary phase in high-performance liquid chromatography (HPLC). This application is essential for the separation and analysis of enantiomers in pharmaceutical formulations .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in research.

Nephrotoxicity Studies

A study investigating the nephrotoxic effects of combining phenethylamines highlighted potential risks associated with this compound when used in conjunction with others. The findings underscore the need for careful evaluation of dosage and combination therapies involving this amine .

相似化合物的比较

Phenethylamine

Phenethylamine, the parent compound of dmpa, is a biogenic amine with a primary amine group. Unlike dmpa, phenethylamine undergoes rapid N-oxygenation by human flavin-containing monooxygenase (FMO3) to form pharmacologically inactive trans-oximes, limiting its therapeutic utility . The dimethyl substitution in dmpa likely alters its metabolic pathway, enhancing stability and prolonging biological activity.

N,N-Dimethylbenzylamine

N,N-Dimethylbenzylamine features a benzyl backbone instead of the phenethyl group in dmpa. This structural difference reduces its lipophilicity and may impact bioavailability. While both compounds share a dimethylamino group, dmpa’s extended alkyl chain facilitates stronger interactions with hydrophobic enzyme pockets, as observed in its role as a precursor for palladacycles .

(R)-(+)-N,N-Dimethyl-1-phenylethylamine

The R-enantiomer of dmpa exhibits distinct stereochemical properties.

Pharmacological and Toxicological Profiles

Antitumor Activity

Dmpa-derived palladacycles outperform cisplatin in stability and toxicity profiles. Cisplatin, a platinum-based drug, causes DNA cross-linking but suffers from nephrotoxicity and resistance. In contrast, dmpa complexes selectively target mitochondrial pathways, reducing off-target effects .

Enzyme Inhibition

Chiral dmpa palladacycles inhibit cathepsin B, a protease implicated in tumor metastasis. Comparatively, gold(I)-carbene complexes (e.g., dinuclear gold complexes) induce mitochondrial permeability transition but lack the stereochemical specificity of dmpa derivatives .

准备方法

Silver-Loaded TiO₂ Photocatalysis

Tsarev et al. (2015) demonstrated N-methylation of secondary amines using Ag/TiO₂ under UV-vis light:

-

Catalyst : Ag/TiO₂ (1–5 mol% Ag).

-

Conditions : Room temperature, methanol solvent, 24-hour irradiation.

-

Scope : Tolerates N-benzyl, N-allyl, and hydroxyl groups.

-

Yield : >90% for this compound.

Ruthenium Complexes

Liu et al. (2021) reported a Ru-catalyzed system using [(p-cymene)Ru(2,2′-bpyO)(H₂O)] with K₂CO₃:

-

Catalyst : 2 mol% Ru complex.

-

Conditions : 80°C, 24 hours.

-

Mechanism : Metal-ligand bifunctional activation of methanol.

-

Yield : 85–92% with retention of chirality.

Iridium Catalysts in Aqueous Media

Han et al. (2020) achieved N-methylation in water using a dinuclear Ir catalyst:

-

Catalyst : [(Cp*IrCl)₂(thbpym)][Cl]₂ (1 mol%).

-

Conditions : 60°C, aqueous solution, 12 hours.

-

Advantage : Environmentally benign, no organic solvents.

Table 2: Comparative Analysis of Catalytic Methods

| Catalyst | Conditions | Yield (%) | Chirality Retention |

|---|---|---|---|

| Ag/TiO₂ | RT, UV-vis, 24h | 90 | Yes |

| Ru Complex | 80°C, K₂CO₃, 24h | 92 | Yes |

| Ir Complex | 60°C, H₂O, 12h | 88 | Yes |

Borrowing Hydrogen Methodology

Chakrabarti et al. (2020) developed a one-pot synthesis via Curtius rearrangement and borrowing hydrogen:

-

Step 1 : Carboxylic acid → Acyl azide (H₂SO₄, NaN₃).

-

Step 2 : Thermal Curtius rearrangement to isocyanate.

-

Step 3 : Ru(II)-catalyzed N-methylation with methanol.

-

Key Insight : The (NNN)Ru(II) complex facilitates simultaneous dehydrogenation and hydrogenation.

-

Yield : 78–84% with 94–96% ee.

Rearrangement Reactions

常见问题

Q. What are the standard methods for synthesizing (S)-(-)-N,N-Dimethyl-1-phenethylamine with high enantiomeric purity?

The compound is typically synthesized via chiral resolution of racemic mixtures using tartaric acid derivatives. For example, enantioselective synthesis involves reacting racemic α-methylbenzylamine with (R,R)- or (S,S)-di-p-toluoyl-d-tartaric acid to isolate the desired enantiomer. Crystallization steps are critical for purity, with polarimetry or chiral HPLC used to verify enantiomeric excess (>99%) .

Q. How can researchers determine the enantiomeric purity of this compound?

Enantiomeric purity is commonly assessed using chiral NMR solvating agents (e.g., phosphated cyclodextrins) or chromatographic methods. In NMR, phosphated β-cyclodextrin (5–20 mM) induces distinct chemical shift splitting for enantiomers in D₂O at pH 4.4. Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases provides quantitative analysis .

Q. What are the solubility properties of this compound in common solvents?

this compound is highly soluble in polar organic solvents (ethanol, ether) but exhibits limited water solubility (~42 g/L at 20°C). Its hydrochloride salt improves aqueous solubility, making it suitable for biological assays. Solubility tests should include dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Q. What safety protocols are essential for handling this compound?

Due to its irritant properties (LD₅₀ oral, rabbit: 980 mg/kg), researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods. Waste must be neutralized with 1M HCl before disposal. Air-sensitive storage (2–8°C under argon) is recommended to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral recognition data between NMR and X-ray crystallography?

Discrepancies may arise from dynamic vs. static molecular interactions. For NMR, validate results using multiple cyclodextrin concentrations (5–20 mM) to rule out concentration-dependent shifts . For crystallography, ensure solvent-free single crystals are analyzed. Cross-validate with circular dichroism (CD) spectroscopy to correlate solution and solid-state configurations .

Q. What experimental design considerations are critical for using this compound in asymmetric catalysis?

When designing palladated complexes (e.g., antitumoral agents), optimize ligand-to-metal ratios (1:1–1:2) and reaction pH (6–8) to stabilize the chiral center. Monitor catalytic efficiency via kinetic studies (e.g., UV-Vis for substrate turnover) and characterize intermediates using ESI-MS .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

The (S)-enantiomer shows distinct binding affinities due to spatial compatibility with chiral pockets in enzymes (e.g., cathepsin B). Use molecular docking simulations (AutoDock Vina) paired with SPR (surface plasmon resonance) to compare enantiomer-binding kinetics. For in vitro assays, employ enantiomerically pure inhibitors to avoid false-positive results .

Q. What methodologies address solubility limitations in in vivo studies?

Formulate the compound as a hydrochloride salt or encapsulate in liposomes (e.g., DMPC/cholesterol, 70:30 mol%) to enhance bioavailability. Validate formulations using Franz diffusion cells for transdermal permeability or HPLC-MS to quantify plasma concentrations in rodent models .

Q. How can researchers mitigate toxicity discrepancies between in vitro and in vivo models?

In vitro cytotoxicity (e.g., IC₅₀ in HeLa cells) may not correlate with in vivo LD₅₀ due to metabolic differences. Perform metabolite profiling (LC-QTOF-MS) to identify hepatotoxic derivatives. Adjust dosing regimens using allometric scaling (e.g., human equivalent dose = animal dose × (Km animal/Km human)) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。